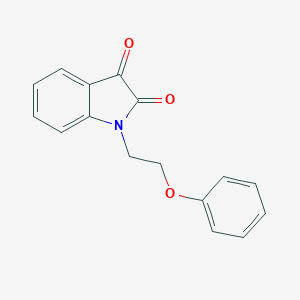

1-(2-苯氧基乙基)-1H-吲哚-2,3-二酮

描述

The compound “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The “2-phenoxyethyl” group attached to the indole ring suggests that this compound may have unique properties compared to simple indole derivatives.

Synthesis Analysis

While specific synthesis methods for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” are not available, indole derivatives are often synthesized through methods such as the Fischer indole synthesis or the Madelung synthesis . The “2-phenoxyethyl” group could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would likely feature an indole ring system with a “2-phenoxyethyl” group attached at the 1-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitutions and oxidations . The presence of the “2-phenoxyethyl” group may influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would be influenced by its molecular structure. For example, the presence of the indole ring and the “2-phenoxyethyl” group could impact properties such as solubility, melting point, and boiling point .科学研究应用

Antimicrobial Agent

“1-(2-phenoxyethyl)-1H-indole-2,3-dione” exhibits antimicrobial properties, making it a valuable compound in the development of antiseptic solutions. It has been shown to be effective against strains of Pseudomonas aeruginosa, even in the presence of serum . This application is crucial in healthcare settings for the disinfection of skin and surfaces to prevent the spread of infections.

Preservative in Pharmaceuticals and Cosmetics

Due to its stability and antimicrobial ability, this compound serves as an effective preservative in pharmaceuticals and cosmetics . It helps in extending the shelf life of products by preventing the growth of bacteria and yeast, ensuring the safety and efficacy of the products over time.

Solvent and Perfume Fixative

The compound’s chemical structure allows it to act as a solvent, aiding in the dissolution of other substances. Additionally, it is used as a perfume fixative in the fragrance industry, helping to preserve the scent of perfumes and colognes .

Anesthetic in Fish Aquaculture

In the field of aquaculture, “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is utilized as an anesthetic for fish. This application is essential for handling fish during tagging, transportation, and other procedures, reducing stress and potential harm to the aquatic animals .

Bioconjugation in Proteomics

The compound contains functional groups that can be used for bioconjugation with biomolecules containing free cysteines. This technique is pivotal in proteomics research, allowing scientists to attach labels or other functional groups to proteins for various purposes, including purification and detection.

Scaffold in Drug Design

Phenoxyethyl cyclic amines, which include derivatives of “1-(2-phenoxyethyl)-1H-indole-2,3-dione”, are used as scaffolds in drug design . These scaffolds are fundamental in the development of new therapeutic agents targeting various receptors and enzymes, such as acetylcholinesterase and estrogen receptors.

作用机制

Target of Action

Phenoxyethyl derivatives, such as phenoxyethyl piperidine and morpholine, have been found to exhibit potent activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These targets play crucial roles in various biological processes, including neurotransmission and hormone regulation.

Mode of Action

Phenoxyethanol, a related compound, has been shown to have antibacterial properties and is effective against strains of pseudomonas aeruginosa even in the presence of 20% serum . It is less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Biochemical Pathways

Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of related phenoxyethyl derivatives have been discussed in the literature . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Related phenoxyethyl derivatives have been associated with various pharmacological activities, including antitussive, anticancer, and anticholinergic effects .

安全和危害

未来方向

The potential applications and future directions for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as its biological activity. Indole derivatives are a rich source of biologically active compounds, suggesting that “1-(2-phenoxyethyl)-1H-indole-2,3-dione” could have potential applications in areas such as medicinal chemistry or material science .

属性

IUPAC Name |

1-(2-phenoxyethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNITOWNTPEKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenoxyethyl)-1H-indole-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345560.png)

![2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole](/img/structure/B345574.png)

![2-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345576.png)

![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345595.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)

![4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate](/img/structure/B345656.png)